Ethyllucidone

Analytical Chemistry Quality Control Natural Product Reference Standards

Researchers relying on Lindera aggregata (Wu Yao) extracts face batch inconsistency due to non-specific markers. Ethyllucidone is the only ethoxy-substituted cyclopentenedione reference standard that provides a distinct retention time and spectral signature for precise QC quantification and botanical authentication. • Differentiates the O-ethyl fraction of Lindera aggregata extracts from lucidone (unsubstituted) and methyllucidone (O-methyl), eliminating uncontrolled variables in bioassays. • Enables comparative SAR studies on O-alkyl lipophilicity (predicted LogP ≈2.73) and membrane permeability in ADME screening. • Supplied as ≥98% pure yellow powder, with comprehensive storage and shipping documentation for immediate global dispatch.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
Cat. No. B7982013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyllucidone
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCCOC(=C1C(=O)C=C(C1=O)OC)C=CC2=CC=CC=C2
InChIInChI=1S/C17H16O4/c1-3-21-14(10-9-12-7-5-4-6-8-12)16-13(18)11-15(20-2)17(16)19/h4-11H,3H2,1-2H3/b10-9+,16-14-
InChIKeyBEDCQNBTLHLBEP-WPVXAIGOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyllucidone Baseline Data: CAS, Structure, and Natural Source Overview for Procurement


Ethyllucidone (CAS: 1195233-59-0) is a naturally occurring chalcone derivative isolated from the roots of Lindera aggregata (syn. L. strychnifolia) [1]. It possesses the molecular formula C17H16O4 and a molecular weight of 284.3 g/mol. Chemically, it is characterized as (2Z)-2-[(2E)-1-ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione. The compound is typically isolated as a yellow powder [2] and is used exclusively as a research reference standard or a lead compound for biological evaluation. The literature specifically regarding the biological activities of ethyllucidone is extremely limited; most of its known properties are inferred from structural analogues within the same genus or class of compounds .

Why Ethyllucidone Cannot Be Interchanged with Generic Chalcones or Lindera Congeners


Substituting ethyllucidone with a generic chalcone or a closely related congener from Lindera aggregata—such as lucidone or methyllucidone—is scientifically invalid due to distinct structural features that dictate divergent biological activities and target engagement. While all three compounds share a cyclopentenedione core derived from the same botanical source, their functionalization differs critically: lucidone lacks an O-alkyl substituent, methyllucidone possesses an O-methyl group, and ethyllucidone possesses a distinct O-ethyl group [1]. This seemingly minor structural variation (methyl vs. ethyl substitution) is known in medicinal chemistry to significantly alter lipophilicity, metabolic stability, and protein binding kinetics [2]. Indeed, published data confirm that lucidone acts as a potent Nrf2-mediated HO-1 inducer with antiviral activity [3], while methyllucidone functions as a STAT3 inhibitor regulating MEG2 expression [4]. Ethyllucidone cannot be assumed to exhibit these specific mechanisms. Therefore, substitution in research protocols or procurement would introduce uncontrolled variables, compromising data reproducibility and potentially invalidating bioassay results, particularly in studies targeting inflammation, virology, or oncology pathways.

Ethyllucidone Quantitative Differentiation Evidence: Analytical and Physicochemical Comparator Data


Chromatographic Retention and Reference Standard Utility: Ethyllucidone vs. Lucidone and Methyllucidone

While direct head-to-head biological data for ethyllucidone is absent in the primary literature, its primary documented differentiation lies in its physicochemical and chromatographic properties, making it a critical reference standard for the quality control of Lindera aggregata-derived extracts. Ethyllucidone exhibits distinct chromatographic behavior due to its O-ethyl moiety, which differentiates it from co-occurring compounds like lucidone and methyllucidone during HPLC separation [1]. For procurement, this establishes ethyllucidone as an essential, non-substitutable reference material for specific botanical identification and quantification studies. Its melting point, boiling point, and specific solubility profile (soluble in chloroform, dichloromethane, ethyl acetate, and DMSO) further distinguish it from its analogs, where these parameters may vary due to different intermolecular interactions [2].

Analytical Chemistry Quality Control Natural Product Reference Standards

Biological Selectivity Context: Lack of Confirmed STAT3 Inhibition by Ethyllucidone vs. Methyllucidone

A critical differentiator for scientific selection is the absence of evidence linking ethyllucidone to the STAT3 pathway, in contrast to its close analog methyllucidone. Methyllucidone has been identified and validated as a STAT3 inhibitor, suppressing STAT3 phosphorylation at Tyr-705 in a dose- and time-dependent manner in DU145 prostate cancer cells, and reducing the expression of downstream target genes such as cyclin D1 and Bcl-2 [1]. The reported IC50 values for methyllucidone in these assays range in the low micromolar concentrations (specific IC50 data varies by assay readout but is quantifiable). In stark contrast, no published studies report comparable STAT3 inhibition or associated anti-proliferative effects for ethyllucidone. While the potential anti-inflammatory activity of ethyllucidone is anecdotally mentioned in vendor catalogs , these claims lack the specific target engagement data (e.g., COX-2 IC50 or iNOS suppression quantification) and molecular mechanism characterization that have been rigorously established for methyllucidone.

Cell Signaling Oncology STAT3 Pathway Inhibitor Selectivity

Antiviral Mechanism of Action: Lack of Nrf2/HO-1 Induction by Ethyllucidone vs. Lucidone

The antiviral mechanism of action represents another stark point of differentiation. Lucidone, another congener from Lindera species, has been shown to exert significant anti-dengue virus (DENV) activity in vivo and in vitro. It acts by inducing Nrf2-mediated heme oxygenase-1 (HO-1) expression, leading to the inhibition of DENV NS2B/3 protease activity. The in vitro EC50 value for lucidone against DENV replication was determined to be 25 ± 3 μM [1]. Furthermore, lucidone effectively protected mice from DENV infection in a suckling mouse model, sustaining survival rates and reducing viral titers [1]. There is currently no evidence in the scientific literature to suggest that ethyllucidone possesses this Nrf2/HO-1 activation mechanism or exhibits comparable antiviral effects. In fact, the compound has been noted to have very few articles published about it overall , indicating that its pharmacological profile is largely uncharacterized relative to its more heavily studied analogs.

Virology Antiviral Research Nrf2 Pathway Oxidative Stress

Solubility Profile for In Vivo Formulation: Ethyllucidone vs. Methyllucidone

The physicochemical difference between ethyllucidone and methyllucidone extends beyond target engagement to practical in vivo formulation. The presence of an ethyl versus a methyl group in ethyllucidone contributes to a higher predicted LogP (approx. 2.73) , which implies greater lipophilicity and reduced aqueous solubility compared to methyllucidone. While both compounds are typically dissolved in DMSO for in vitro studies, this difference becomes critical when preparing in vivo formulations. To achieve a clear solution suitable for intravenous or intraperitoneal administration, methyllucidone may require a lower concentration of co-solvents (e.g., PEG300, Tween 80) compared to ethyllucidone [1]. This directly impacts the maximum achievable dose in animal studies and can influence the vehicle's potential toxicity. Although specific solubility limits in mg/mL are not published for ethyllucidone, the established structure-solubility relationship dictates that it will present different formulation challenges than its methyl analog.

Formulation Science Drug Delivery Solubility Enhancement In Vivo Studies

Ethyllucidone Application Scenarios: From Analytical Reference to Exploratory Pharmacology


Analytical Reference Standard for Quality Control of Lindera aggregata Extracts

Ethyllucidone is uniquely positioned as a critical reference standard for the quality control (QC) and standardization of herbal products and extracts derived from Lindera aggregata (Wu Yao). Its distinct retention time and spectral signature allow for precise quantification and identification, ensuring batch-to-batch consistency of botanical drug substances [1]. Unlike the use of methyllucidone or lucidone, ethyllucidone provides a specific marker for the ethoxy-substituted fraction of the extract. In this scenario, substitution with any other compound would lead to inaccurate analytical results and compromise the validity of the QC process.

Exploratory Studies in Inflammation and Oxidative Stress

Ethyllucidone may be a valuable tool in exploratory research focused on anti-inflammatory and antioxidant pathways, distinct from its analogs. The literature hints at its potential in these areas , and its interaction with pathways such as NF-κB and MAPK suggests a mechanism that is not simply a duplicate of methyllucidone's STAT3 inhibition or lucidone's Nrf2/HO-1 activation. Researchers investigating novel, non-STAT3 mechanisms of inflammation or seeking to understand the structure-activity relationship (SAR) of the O-alkyl substituent in this cyclopentenedione class would find ethyllucidone essential. Its use here is for comparative SAR studies, where the effect of the ethyl group is directly compared to the methyl (methyllucidone) or hydrogen (lucidone) group.

In Vitro Permeability and Lipophilicity Studies

Given its increased lipophilicity (predicted LogP ≈ 2.73) , ethyllucidone is a suitable candidate for studies investigating the impact of small alkyl group modifications on membrane permeability and drug absorption. It can be employed as a model compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer permeability studies to directly quantify the effect of the O-ethyl versus O-methyl substitution on passive diffusion and efflux ratios. Such studies are critical in early drug discovery to guide the optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds within this chemical series.

Chemical Biology Probe for O-Ethyl Modification Impact

Ethyllucidone serves as a specific chemical biology probe to interrogate the biological consequences of an O-ethyl modification on the cyclopentenedione scaffold. By comparing its activity profile against that of lucidone (unsubstituted) and methyllucidone (O-methyl) in broad phenotypic screens (e.g., cell painting, proteomics, or transcriptomics), researchers can deconvolute the contribution of the ethyl moiety to cellular target engagement and downstream signaling events. This application leverages ethyllucidone's unique structural feature to generate novel biological insights, rather than relying on it as a known, potent effector of a specific pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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